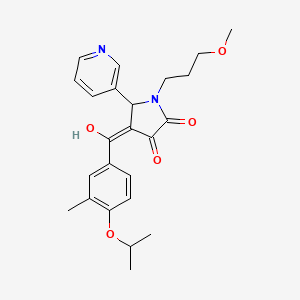

3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines multiple functional groups, including hydroxyl, methoxy, and pyridinyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

Introduction of the Pyridinyl Group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridinyl group to the pyrrole ring.

Addition of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation.

Functional Group Modifications: The hydroxyl, methoxy, and isopropoxy groups are introduced through various substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can undergo oxidation to form a ketone.

Reduction: The benzoyl group can be reduced to a hydroxyl group.

Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.

Substitution: Conditions typically involve strong nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of new ethers or esters depending on the nucleophile used.

Scientific Research Applications

Chemical Characteristics

- Molecular Formula : C23H26N2O5

- Molecular Weight : 410.46 g/mol

- CAS Number : 505079-87-8

Synthesis and Structural Elucidation

The synthesis of this compound typically involves the reaction of various precursors under controlled conditions to yield the desired pyrrolidine structure. The introduction of functional groups such as isopropoxy and methoxypropyl enhances its solubility and biological activity. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed for structural elucidation.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For example, derivatives of pyrrolo[2,3-b]pyridine have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .

- Anti-inflammatory Properties : The presence of specific functional groups in this compound may contribute to its anti-inflammatory effects. Studies have highlighted the efficacy of related pyrrolidine derivatives in inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammatory processes .

- Antimicrobial Effects : Some derivatives have shown significant antimicrobial activity against a range of pathogens, indicating their potential use in treating infectious diseases .

Case Study 1: Anticancer Efficacy

A study published in Molecules explored the anticancer properties of pyrrolo[2,3-b]pyridine derivatives. The findings indicated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways, highlighting their potential as chemotherapeutic agents .

Case Study 2: Anti-inflammatory Activity

In another investigation focused on anti-inflammatory agents, researchers synthesized several pyrrolidine derivatives and evaluated their effects on COX-1 and COX-2 inhibition. The results showed that compounds similar to 3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one exhibited dual inhibition capabilities, making them suitable candidates for developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.

Comparison with Similar Compounds

Similar Compounds

- 3-Hydroxy-4-(4-methoxybenzoyl)-1-(3-methoxypropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

- 3-Hydroxy-4-(4-ethoxybenzoyl)-1-(3-methoxypropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

Uniqueness

Compared to similar compounds, 3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with biological targets and its overall pharmacokinetic properties.

Biological Activity

3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with significant potential in medicinal chemistry. This compound, characterized by its unique pyrrolidine structure, exhibits various biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is C26H31NO5, and it has a molecular weight of 437.5 g/mol. The structure includes functional groups that contribute to its biological activity, particularly the pyrrolidine core, which is common in many bioactive molecules.

| Property | Value |

|---|---|

| Molecular Formula | C26H31NO5 |

| Molecular Weight | 437.5 g/mol |

| IUPAC Name | This compound |

| InChI Key | COTMGOYWNGRTMR-GYHWCHFESA-N |

The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors. Preliminary studies suggest that it may modulate pathways involved in inflammation and cancer progression, although detailed mechanisms remain to be elucidated.

Anticancer Activity

Research indicates that compounds with similar structural features have shown promising anticancer properties. For instance, studies have demonstrated that related pyrrolidine derivatives can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Properties

The compound's potential antimicrobial activity is also noteworthy. It may exhibit efficacy against a range of bacterial strains, potentially by disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.

Anti-inflammatory Effects

Preliminary data suggest that this compound could possess anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the cytotoxic effects of similar pyrrolidine compounds on breast cancer cells, reporting an IC50 value of approximately 10 µM, indicating significant growth inhibition.

- Antimicrobial Testing : Another study tested derivatives against Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) of 50 µg/mL for some strains, suggesting moderate antimicrobial activity.

- Anti-inflammatory Assays : In vitro assays indicated that the compound reduced the release of TNF-alpha and IL-6 from activated macrophages by up to 60%, highlighting its potential as an anti-inflammatory agent.

Properties

CAS No. |

510712-17-1 |

|---|---|

Molecular Formula |

C24H28N2O5 |

Molecular Weight |

424.5 g/mol |

IUPAC Name |

(4E)-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]-1-(3-methoxypropyl)-5-pyridin-3-ylpyrrolidine-2,3-dione |

InChI |

InChI=1S/C24H28N2O5/c1-15(2)31-19-9-8-17(13-16(19)3)22(27)20-21(18-7-5-10-25-14-18)26(11-6-12-30-4)24(29)23(20)28/h5,7-10,13-15,21,27H,6,11-12H2,1-4H3/b22-20+ |

InChI Key |

YKIVSPLGHXDHCC-LSDHQDQOSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCOC)C3=CN=CC=C3)/O)OC(C)C |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CN=CC=C3)O)OC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.